molecular formula C6H4ClF3N2O2 B2426614 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006448-63-0

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2426614
CAS RN: 1006448-63-0
M. Wt: 228.56
InChI Key: XNUPYEQBUFJBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H7ClF3NO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is 277.63 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of “4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is predicted to be 240.4±40.0 °C, and its density is predicted to be 1.55±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Pyrrolopyrimidines

Pyrrolopyrimidines are a type of compounds that have a similar structure to the 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. They are often used as building blocks in the synthesis of various other compounds . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .

2. Development of Janus Kinase (JAK) Inhibitors JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core .

3. Treatment of Cancer and Inflammatory Diseases JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . So far, three JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib .

Biological Activity of Pyrrolopyridines

The broad spectrum of pharmacological properties of pyrrolopyridine derivatives is the main reason for developing new compounds containing this scaffold . Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolopyridines can be used to treat diseases of the nervous and immune systems .

5. Antidiabetic, Antimycobacterial, Antiviral, and Antitumor Activities Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found . This suggests that pyrrolopyridine derivatives could have potential applications in the development of new drugs for these conditions .

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrrolopyridines have been conducted . These studies can provide valuable insights into the design of new compounds with improved pharmacological properties .

properties

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPYEQBUFJBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

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